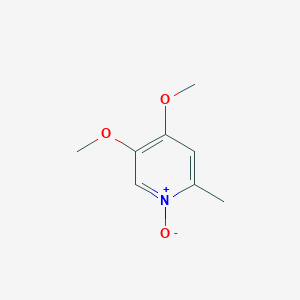

4,5-Dimethoxy-2-methylpyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dimethoxy-2-methylpyridine 1-oxide is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

a. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 4,5-Dimethoxy-2-methylpyridine 1-oxide. For instance, derivatives of pyridine compounds have been synthesized and tested against viral infections. In particular, modifications at the 4-position of the quinazoline core have shown significant antiviral activity, suggesting that similar structural frameworks may enhance the efficacy of this compound in combating viral pathogens .

b. Impurity Profiling in Pharmaceuticals

This compound is utilized in the pharmaceutical industry for impurity profiling during the production of Donepezil, a medication used for Alzheimer's disease. The compound serves as a standard reference for assessing impurities according to regulatory guidelines set forth by the FDA . This application is critical for ensuring the safety and efficacy of pharmaceutical products.

Material Science Applications

a. Synthesis of Coordination Compounds

This compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can lead to the development of new materials with unique electronic and optical properties. For example, studies have synthesized heteroleptic Iridium(III) compounds using this pyridine derivative as a ligand, demonstrating its versatility in creating luminescent materials .

b. Catalytic Applications

The compound's N-oxide functionality allows it to participate in various catalytic reactions. Its incorporation into catalytic systems can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .

Research Tool Applications

a. Chemical Biology Studies

In chemical biology, this compound is used as a research tool to study biological pathways and mechanisms. Its structural properties allow researchers to investigate interactions with biological macromolecules, contributing to the understanding of cellular processes .

b. Structure-Activity Relationship Studies

The compound serves as a model for structure-activity relationship (SAR) studies aimed at discovering new pharmacological agents. By modifying its structure and observing changes in biological activity, researchers can identify key features that enhance therapeutic effects .

Case Study 1: Antiviral Efficacy

A study conducted on derivatives of pyridine compounds demonstrated that specific modifications could significantly enhance antiviral activity against Bovine Viral Diarrhea Virus (BVDV). The most promising derivatives exhibited EC50 values below 10 μM, indicating strong potential for therapeutic applications.

Case Study 2: Pharmaceutical Impurity Profiling

In the context of Donepezil production, this compound was employed as a reference standard during impurity profiling. This application ensured compliance with regulatory standards and contributed to the overall quality assurance process in pharmaceutical manufacturing.

Eigenschaften

Molekularformel |

C8H11NO3 |

|---|---|

Molekulargewicht |

169.18 g/mol |

IUPAC-Name |

4,5-dimethoxy-2-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H11NO3/c1-6-4-7(11-2)8(12-3)5-9(6)10/h4-5H,1-3H3 |

InChI-Schlüssel |

PCUFYDHFOWTGFB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=[N+]1[O-])OC)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.